Suzuki Coupling Yield Comparison with 4-Bromophenyl Ethyl Ether
In a palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid, the target compound 1-bromo-4-(2-ethoxyethoxy)benzene achieved an isolated yield of 85% under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C, 12 h), while 1-bromo-4-ethoxybenzene (the simpler ethyl ether analog) gave only 62% under identical conditions . The 23% absolute yield improvement is attributed to the enhanced solubility and steric profile of the 2-ethoxyethoxy chain, which facilitates oxidative addition and transmetallation steps.
| Evidence Dimension | Isolated yield in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 85% isolated yield |
| Comparator Or Baseline | 1-Bromo-4-ethoxybenzene: 62% isolated yield |
| Quantified Difference | Absolute yield increase of 23 percentage points; relative improvement of 37% |
| Conditions | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 80 °C, 12 h |
Why This Matters
A 37% relative yield improvement translates directly into lower cost per gram of coupled product and reduced purification burden during scale-up procurement.
